molecular formula C17H26ClNO2 B132322 Pretilachlor CAS No. 51218-49-6

Pretilachlor

Cat. No.: B132322
CAS No.: 51218-49-6
M. Wt: 311.8 g/mol
InChI Key: YLPGTOIOYRQOHV-UHFFFAOYSA-N
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Description

Pretilachlor is a chloroacetanilide herbicide widely used in agriculture, particularly in rice paddies, to control annual grasses, sedges, and broadleaf weeds. Its chemical name is 2-chloro-2’,6’-diethyl-N-(2-propoxyethyl) acetanilide . This compound is known for its broad-spectrum activity and effectiveness in pre-emergence and early post-emergence weed control .

Mechanism of Action

Target of Action

Pretilachlor is a member of the chloroacetamide herbicide group . It primarily targets grassy weeds in rice crops . The herbicide acts on these weeds by inhibiting the synthesis of fatty acids , which are essential for plant cell membranes .

Mode of Action

This compound’s mode of action involves inhibiting the synthesis of fatty acids in target plants . This disruption ultimately leads to the death of the targeted weeds . It’s worth noting that this compound has the potential to be toxic to non-target organisms .

Biochemical Pathways

This compound affects the fatty acid synthesis pathway in plants . By inhibiting this pathway, it disrupts the formation of plant cell membranes, leading to the death of the plant . Chronic exposure to this compound has shown probable carcinogenic effects .

Pharmacokinetics

It’s known that this compound is a hydrophobic compound , which can increase its risk of loading into the aquatic ecosystem . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of fatty acid synthesis, leading to the death of the targeted weeds . In non-target organisms, such as edible freshwater fish, this compound toxicity showed significant changes in blood parameters and induced oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, elevated atmospheric CO2 levels and temperature can affect the degradation of this compound . Soil parameters, including organic matter, can also affect this compound leaching . Therefore, the environmental context is a crucial factor in the effectiveness and impact of this compound.

Biochemical Analysis

Biochemical Properties

Pretilachlor interacts with various enzymes and proteins. For instance, the strains Aspergillus ficuum (AJN2) and Aspergillus sp. (PDF1) were found to degrade this compound, showing high lignin peroxidase and manganese peroxidase activity .

Cellular Effects

This compound has potential toxicity to non-target organisms . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation dynamics study revealed that the DT50 value of the herbicide was reduced to 2.4 d in an aqueous medium due to enhanced enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The herbicide’s average persistence at recommended rates was 20 to 50 days in soil but may vary according to soil type and climate conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This compound toxicity in the exposed group showed a significant change (p < 0.05) over the study periods .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its hydrophobic activity can increase the risk of this compound loading into the aquatic ecosystem .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pretilachlor can be synthesized through the reaction of 2,6-diethylphenylamine with chloroacetyl chloride, followed by reaction with 2-propoxyethanol . The reaction conditions typically involve the use of an organic solvent and a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process to ensure high yield and purity. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through distillation and recrystallization to achieve the desired quality .

Comparison with Similar Compounds

Pretilachlor’s unique combination of broad-spectrum activity and shorter residual effect makes it a valuable tool in modern agriculture.

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-4-11-21-12-10-19(16(20)13-18)17-14(5-2)8-7-9-15(17)6-3/h7-9H,4-6,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGTOIOYRQOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN(C1=C(C=CC=C1CC)CC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058112
Record name Pretilachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51218-49-6
Record name Pretilachlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51218-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretilachlor [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pretilachlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRETILACHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617K7LM10D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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